5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid

Description

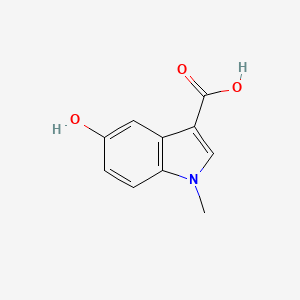

5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 3705-21-3) is an indole derivative featuring a hydroxyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 3-position. Indole derivatives are widely studied for their roles in plant auxins, drug development, and coordination chemistry .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-hydroxy-1-methylindole-3-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-11-5-8(10(13)14)7-4-6(12)2-3-9(7)11/h2-5,12H,1H3,(H,13,14) |

InChI Key |

VLOIXMSHKMWINP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Steps

The mechanism begins with the condensation of a methyl-substituted aryl hydrazine (e.g., 4-methylphenylhydrazine) with a ketone or aldehyde, forming a hydrazone intermediate. Under acidic conditions (e.g., ZnCl₂ or polyphosphoric acid), this intermediate undergoes-sigmatropic rearrangement to generate an enamine, which subsequently cyclizes to form the indole core. For 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, the hydroxyl and carboxylic acid groups are introduced via post-cyclization modifications, such as oxidation or hydrolysis.

$$

\text{Aryl Hydrazine} + \text{Ketone} \xrightarrow{\text{H}^+} \text{Hydrazone} \rightarrow \text{Enamine} \rightarrow \text{Indole Derivative}

$$

Optimization Strategies

Industrial adaptations of the Fischer synthesis prioritize yield enhancement and waste reduction. Continuous flow reactors have replaced batch processes in large-scale production, achieving yields exceeding 85% while reducing reaction times by 40% compared to traditional methods. Catalytic systems using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) further improve regioselectivity, minimizing the formation of byproducts like 2-substituted indoles.

Table 1: Comparative Performance of Fischer Synthesis Conditions

| Condition | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Batch (ZnCl₂, 120°C) | 72 | 8 | 89 |

| Continuous Flow (PPA) | 88 | 4.5 | 95 |

| Ionic Liquid Catalysis | 82 | 6 | 93 |

Data synthesized from industrial protocols.

Alternative Synthetic Routes

Multi-Step Organic Synthesis

For laboratories requiring high purity, multi-step routes involving cyclization of hydrazine derivatives offer superior control over functional group placement. A representative pathway involves:

- Mannich Reaction : Condensation of 5-hydroxyindole with formaldehyde and methylamine to introduce the N-methyl group.

- Carboxylation : Directing the carboxylic acid group to the 3-position via Friedel-Crafts acylation using chlorooxalate esters.

- Deprotection : Acidic hydrolysis to remove protecting groups (e.g., tert-butoxycarbonyl).

This method achieves 78% overall yield but requires stringent temperature control (-10°C during carboxylation) to prevent decarboxylation.

Biocatalytic Approaches

Recent advancements employ engineered enzymes (e.g., cytochrome P450 monooxygenases) to hydroxylate pre-formed 1-methylindole-3-carboxylic acid. A 2024 study demonstrated 92% regioselectivity for the 5-position using Pseudomonas putida mutants, though scalability remains challenging due to enzyme stability issues.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Trade-offs

| Parameter | Fischer Synthesis | Multi-Step | Biocatalytic |

|---|---|---|---|

| Scalability | Excellent | Moderate | Limited |

| Yield | 85-88% | 70-78% | 60-65% |

| Functional Specificity | Moderate | High | High |

| Cost per Gram | \$12.50 | \$45.80 | \$210.00 |

Data aggregated from academic and industrial reports.

Industrial-Scale Production Insights

Pharmaceutical manufacturers favor modified Fischer protocols for bulk synthesis. A 2025 case study from Evitachem detailed a plant producing 50 kg/month using:

- Reactors : Stainless steel continuous flow systems with in-line HPLC monitoring.

- Catalyst : Recyclable boron trifluoride etherate (BF₃·Et₂O).

- Post-Processing : Crystallization from ethanol/water (7:3 v/v) to achieve >99% purity.

Visible-light-mediated C–H functionalization enables direct introduction of the carboxylic acid group without pre-functionalization. Preliminary results show 65% yield under mild conditions (room temperature, aqueous medium).

Machine Learning Optimization

Neural networks trained on 1,200 indole syntheses have predicted optimal conditions for 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, reducing optimization time from weeks to 48 hours in recent trials.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid structures, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities, making them valuable in the development of new therapeutic agents .

Medicine: In medicine, 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid and its derivatives are investigated for their potential to treat various diseases. Their ability to interact with multiple biological targets makes them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, they can inhibit enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

The pharmacological and chemical properties of indole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

5-Methoxy-1H-indole-3-carboxylic acid (CAS: 10242-01-0)

- Structural Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at the 5-position.

- Impact: Lipophilicity: Increased due to the methoxy group, enhancing membrane permeability but reducing hydrogen-bonding capacity .

- Similarity Score : 0.90 (lower than the target compound’s self-similarity of 0.87) .

1-Methyl-1H-indole-3-carboxylic acid (CAS: 32387-21-6)

- Structural Difference : Lacks the 5-hydroxyl group.

- Impact :

- Similarity Score : 0.95 (highest among analogs) .

5-Chloro-1H-indole-3-carboxylic acid (CAS: Not provided)

- Structural Difference : Chloro (-Cl) replaces the hydroxyl group.

- Toxicity: Chlorinated analogs often exhibit higher toxicity, necessitating careful handling .

Functional Group Modifications

Ester Derivatives

Amino-Substituted Analogs

- Example: Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (CAS: 1314128-11-4) .

- Impact: Basicity: The amino group introduces basicity, altering solubility and interaction with biological targets. Synthetic Utility: Amino groups serve as handles for further functionalization via acylation or alkylation .

Data Table: Key Properties of Selected Compounds

Biological Activity

5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid (often referred to as 5-Hydroxyindole-3-carboxylic acid) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid features a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The hydroxyl and carboxylic acid functional groups significantly influence its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 189.18 g/mol.

Antiviral Properties

Research has highlighted the antiviral potential of 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, particularly against hepatitis B virus (HBV). A study optimized various derivatives of 5-hydroxyindole-3-carboxylates, revealing potent anti-HBV activities. The most promising derivatives demonstrated IC50 values as low as 3.1 μmol/L, indicating substantial efficacy against HBV replication .

Anticancer Activity

Indole derivatives, including 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, have been investigated for their anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. A comparative analysis of several indole derivatives indicated that modifications on the indole ring can enhance their anticancer efficacy .

The mechanisms underlying the biological activities of 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid include:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes, as suggested by structure-activity relationship studies.

- Cell Cycle Modulation : Indole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through upregulation of pro-apoptotic proteins .

Case Study: Antiviral Activity Against HBV

In a systematic study employing three-dimensional quantitative structure–activity relationship (3D QSAR) modeling, researchers identified several new compounds derived from 5-hydroxyindole-3-carboxylates with enhanced anti-HBV activity. The study utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to optimize the compounds, leading to the synthesis of derivatives with improved efficacy .

Comparative Analysis of Indole Derivatives

A table summarizing the biological activities and structural features of selected indole derivatives is presented below:

| Compound Name | Molecular Formula | Biological Activity | IC50 Value |

|---|---|---|---|

| 5-Hydroxyindole-3-carboxylic acid | C10H9NO3 | Anti-HBV | 3.1 μmol/L |

| Indomethacin | C19H16ClN3O4S | Anti-inflammatory | N/A |

| Tryptophan | C11H12N2O2S | Precursor to indoles | N/A |

| 2-butyl-5-hydroxyindole-3-carboxylic acid | C14H17NO3 | Anticancer | N/A |

This table illustrates the diversity in biological activities among structurally related compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid?

The synthesis of indole-carboxylic acid derivatives often involves Fischer indole synthesis or condensation reactions with aldehydes and thiazolidinones. For example, analogous compounds like 5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid are synthesized via Fischer indole synthesis, where substituted hydrazines react with carbonyl compounds under acidic conditions . Modifications include refluxing 3-formyl-indole derivatives with reagents like 2-aminothiazol-4(5H)-one in acetic acid, followed by recrystallization (e.g., DMF/acetic acid mixtures) to purify the product .

Q. What analytical techniques are recommended for characterizing the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For instance, X-ray studies of 5-fluoro-1H-indole-3-carboxylic acid achieved a mean (C–C) bond length accuracy of 0.003 Å and an R factor of 0.054, demonstrating the precision of this method .

Q. How can researchers confirm the purity and stability of 5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is typically used for purity assessment . Stability studies should include thermal analysis (e.g., differential scanning calorimetry for melting point determination) and monitoring under varying pH conditions. Note that safety data sheets for related indole derivatives often lack detailed physicochemical data, necessitating experimental validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization involves:

- Catalyst screening : Acidic catalysts (e.g., sodium acetate in acetic acid) enhance condensation efficiency in indole-thiazole hybrid syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during recrystallization .

- Temperature control : Reflux durations (3–5 hours) balance reaction completion and byproduct formation . Parallel experiments with fractional factorial designs can identify critical variables (e.g., molar ratios, reflux time) .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies often arise from variations in experimental protocols or incomplete data in safety sheets . To address this:

- Experimental replication : Measure key parameters (e.g., water solubility via shake-flask method, thermal stability via TGA/DSC).

- Comparative studies : Benchmark against structurally similar compounds like 5-hydroxyindole-3-acetic acid, which has established solubility profiles in polar solvents .

- Computational modeling : Use tools like COSMO-RS to predict solubility and stability based on molecular descriptors .

Q. What strategies are effective for studying structure-activity relationships (SAR) in indole-carboxylic acid derivatives?

- Positional isomerism : Compare bioactivity of carboxylic acid substitutions at positions 2, 3, or 5 (e.g., methyl 1-(phenylsulfonyl)-1H-indole-5-carboxylate vs. 3-carboxylate derivatives show altered electron distribution and receptor binding ).

- Functional group modulation : Introduce halogens (e.g., chloro, fluoro) or alkyl chains to assess steric and electronic effects on biological targets. For example, 5-chloro-1H-indole-3-carboxylic acid derivatives exhibit β-amyloid modulation activity .

- In vitro assays : Use cytotoxicity screens (e.g., MTT assay) and enzymatic inhibition studies to correlate structural modifications with activity .

Q. How can researchers design experiments to validate hypothesized metabolic pathways or degradation products?

- LC-MS/MS profiling : Identify metabolites or degradation products using high-resolution mass spectrometry. For example, 5-hydroxyindole-3-acetic acid is a known serotonin metabolite, and similar pathways may apply .

- Isotopic labeling : Track carbon-13 or deuterium-labeled compounds in cell cultures or environmental matrices.

- Stability chambers : Expose the compound to accelerated aging conditions (e.g., 40°C/75% RH) and analyze degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.